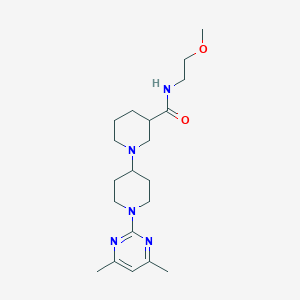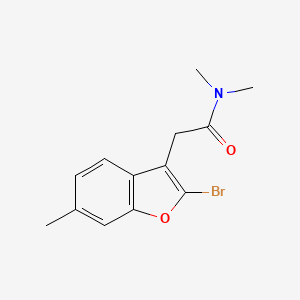![molecular formula C16H26N2O2S B5353642 N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride](/img/structure/B5353642.png)
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride, also known as CPPene, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in many cellular processes including cell growth, differentiation, and survival. CPPene has shown promise as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and HIV.
Mecanismo De Acción
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride works by inhibiting the activity of protein kinase C (PKC), which is involved in many cellular processes. PKC is activated by various signals, including growth factors, hormones, and neurotransmitters. When activated, PKC can phosphorylate various target proteins, leading to changes in cellular processes. By inhibiting PKC, this compound can prevent these cellular changes from occurring.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for tumor growth. In Alzheimer's disease, this compound can prevent the formation of amyloid beta plaques, which are believed to contribute to the disease. Additionally, this compound has been shown to inhibit the replication of HIV in vitro, suggesting it may have potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. It has also been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, there are also limitations to its use. This compound can have off-target effects, meaning it may inhibit other enzymes or proteins besides PKC. Additionally, its effectiveness may vary depending on the cell type or disease being studied.
Direcciones Futuras
There are several future directions for research involving N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its effectiveness in vivo and to identify potential combination therapies. Additionally, this compound's potential as an anti-viral agent for HIV and other viruses should be further explored. Finally, the development of more specific PKC inhibitors could help to overcome some of the limitations of this compound and improve its effectiveness as a research tool and therapeutic agent.
Métodos De Síntesis
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 4-pentylbenzenesulfonyl chloride with cyclopentylamine to form N-(cyclopentyl)-4-pentylbenzenesulfonamide. This compound is then reacted with L-tartaric acid to form the desired enantiomer, N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide. This compound can be further converted to the hydrochloride salt form for use in experiments.
Aplicaciones Científicas De Investigación
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. It has also been studied as a potential treatment for Alzheimer's disease, as it can prevent the formation of amyloid beta plaques in the brain. Additionally, this compound has been shown to inhibit the replication of HIV in vitro, suggesting it may have potential as an anti-viral agent.
Propiedades
IUPAC Name |
N-[(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-2-3-4-5-13-6-10-16(11-7-13)21(19,20)18-15-9-8-14(17)12-15/h6-7,10-11,14-15,18H,2-5,8-9,12,17H2,1H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWXNQTKATDSG-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353569.png)

![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5353574.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5353577.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)

![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)
![4-(3,5-difluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5353633.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5353639.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5353641.png)
![2-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5353645.png)
